Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Profile Versus 5-Fluoropyrimidine Analog
The target compound exhibits a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 84.3 Ų, consistent with favorable oral bioavailability and CNS penetration potential [1]. In contrast, the 5-fluoropyrimidine analog (CAS 2034194-54-0) is expected to show a higher XLogP3 (estimated ~2.5–2.7) due to the electron-withdrawing fluorine atom, which increases lipophilicity and reduces TPSA [2]. This difference positions the target compound as a more balanced candidate for lead optimization when moderate lipophilicity and hydrogen-bonding capacity are required.
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 84.3 Ų |
| Comparator Or Baseline | N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide: estimated XLogP3 ~2.5–2.7; TPSA ~84 Ų (no experimental data available) |
| Quantified Difference | XLogP3 difference ≈ +0.3 to +0.5 log units; TPSA similar |
| Conditions | Computed properties (XLogP3 algorithm, fragment-based TPSA calculation) |
Why This Matters
Minor changes in lipophilicity can cause significant shifts in ADME profiles; procurement of the correct analog ensures consistent physicochemical behavior in SAR studies.
- [1] Kuujia.com. CAS No. 2034194-71-1 — Computed Properties (XLogP3, TPSA). View Source
- [2] Kuujia.com. CAS No. 2034194-54-0 — N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide. Product data sheet. View Source
